1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-

Catalog No.
S13967713
CAS No.
1306738-92-0
M.F
C15H15N5O
M. Wt
281.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-m...

CAS Number

1306738-92-0

Product Name

1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-

IUPAC Name

5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C15H15N5O/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3

InChI Key

JSFPYLFUXQZLMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4

1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- is a complex heterocyclic compound characterized by its bicyclic structure, which includes a pyrazole and a pyridine ring. This compound features several substituents that contribute to its unique chemical properties and biological activities. The presence of the oxadiazole moiety enhances its potential for interaction with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

The chemical reactivity of 1H-pyrazolo[4,3-c]pyridine derivatives is notable for their ability to undergo various transformations. Common reactions include:

  • N-Alkylation: Involves the introduction of alkyl groups at nitrogen positions.
  • Borylation and Suzuki–Miyaura Cross-Coupling: These reactions allow for the functionalization of the carbon framework at specific positions.
  • Buchwald–Hartwig Amination: A method used to introduce amine groups selectively.
  • Metalation: Utilized for further modifications at various carbon positions.

These reactions facilitate the synthesis of diverse derivatives with tailored biological activities and properties

1H-Pyrazolo[4,3-c]pyridine derivatives exhibit a range of biological activities:

  • Anticancer Properties: Many compounds in this class have shown inhibitory effects on cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells. This mechanism makes them promising candidates for cancer therapy

    The applications of 1H-pyrazolo[4,3-c]pyridine derivatives span various fields:

    • Pharmaceutical Development: Their potential as anticancer agents and kinase inhibitors makes them valuable in drug discovery.
    • Material Science: Some derivatives are explored for use in organic electronics due to their thermal stability and electronic properties.
    • Biological Probes: Their ability to interact with specific biomolecules positions them as useful tools in biochemical research.

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate pyrazole or pyridine precursors, cyclization can form the desired bicyclic structure.
  • Multicomponent Reactions: These involve combining multiple reactants to form complex structures in a single step.
  • Functional Group Transformations: Existing functional groups can be modified or replaced to yield new derivatives with enhanced properties.

Recent studies have highlighted efficient synthetic routes that utilize mild conditions and environmentally friendly solvents .

Interaction studies have focused on understanding how 1H-pyrazolo[4,3-c]pyridine derivatives interact with biological targets. Key findings include:

  • Binding Affinity: Many compounds show high binding affinity for CDKs and other kinases, which is crucial for their inhibitory activity.
  • Mechanism of Action: The inhibition of CDK activity leads to disruptions in cell cycle progression, providing insights into their therapeutic potential against cancer

    Several compounds share structural similarities with 1H-pyrazolo[4,3-c]pyridine derivatives. Here are some notable examples:

    Compound NameSimilarity IndexBiological Activity
    6-Chloro-1H-pyrazolo[4,3-c]pyridine0.82Anticancer
    6-Bromo-1H-pyrazolo[4,3-c]pyridine0.82Antimicrobial
    4-Bromo-1H-pyrazolo[4,3-c]pyridine0.80Kinase inhibition
    3-Bromo-1H-pyrazolo[4,3-c]pyridine0.79Anticancer
    3-Amino-1H-pyrazolo[4,3-c]pyridin0.77Potential drug candidate

    These compounds exhibit varying degrees of biological activity but share common structural features that influence their pharmacological profiles. The unique combination of substituents on the pyrazolo[4,3-c]pyridine framework distinguishes the original compound from its analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

281.12766012 g/mol

Monoisotopic Mass

281.12766012 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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